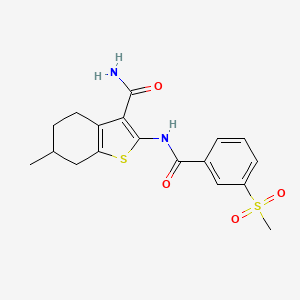

2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound features a tetrahydrobenzothiophene core with a 3-methanesulfonylbenzamido group at the 2-position and a carboxamide at the 3-position. The methyl group at the 6-position enhances lipophilicity, while the methanesulfonyl moiety may contribute to bioactivity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

6-methyl-2-[(3-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-10-6-7-13-14(8-10)25-18(15(13)16(19)21)20-17(22)11-4-3-5-12(9-11)26(2,23)24/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWXXUXWYGSCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the carboxamide and methylsulfonylbenzamido groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituents

Key Observations:

- 2-Position Modifications: The methanesulfonylbenzamido group in the target compound contrasts with simpler amino (1a, 1b) or hydrazinyl (A) groups.

- 6-Position Alkyl Groups : Methyl (target) vs. ethyl () or tert-butyl () affects lipophilicity. Longer alkyl chains may enhance membrane permeability but reduce solubility.

- Carboxamide Modifications : Substitutions like N-benzyl () or N-(3-methoxyphenyl) () alter electronic properties and steric bulk, influencing receptor binding or metabolic stability.

Pharmacological and Functional Comparisons

- Neuroactive Potential: Compound 1a, a donepezil analog, shares the tetrahydrobenzothiophene-carboxamide core with the target compound.

- Cytostatic Activity : Azomethine derivatives (e.g., from ) replace the methanesulfonyl group with Schiff base moieties, demonstrating cytostatic effects. This highlights how electron-withdrawing groups (e.g., sulfonyl) vs. electron-donating azomethines direct bioactivity.

- Anticorrosive Applications : Hydrazinyl derivatives () were studied for corrosion inhibition via quantum chemical calculations. The target’s sulfonamide group may offer superior adsorption to metal surfaces due to higher polarity.

Biological Activity

2-(3-Methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiophene core with a methanesulfonyl group and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 306.38 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Analgesic Activity : Studies have demonstrated that derivatives of benzothiophene compounds possess significant analgesic properties. For instance, compounds similar to 2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown efficacy in pain relief models using the "hot plate" method in mice, indicating their potential as analgesics exceeding traditional medications like metamizole .

- Antimicrobial Properties : Compounds within the same chemical family have been investigated for their antimicrobial activities against various pathogens. The presence of the benzothiophene structure is believed to enhance their effectiveness against bacterial strains .

- Antitubercular Activity : Some derivatives have been specifically evaluated for their activity against Mycobacterium tuberculosis, with promising results suggesting potential use in treating tuberculosis .

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

The exact mechanisms through which 2-(3-methanesulfonylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects are not fully elucidated. However, it is hypothesized that:

- The methanesulfonyl group may play a crucial role in enhancing solubility and bioavailability.

- The benzothiophene core could be responsible for interacting with specific biological targets such as receptors or enzymes involved in pain pathways or microbial resistance mechanisms.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.